2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylphenoxy group and a benzisoxazole moiety linked through an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to introduce the phenoxy group.
Synthesis of the benzisoxazole intermediate: This step involves the cyclization of an appropriate precursor to form the benzisoxazole ring.
Coupling reaction: The final step involves the coupling of the tert-butylphenoxy intermediate with the benzisoxazole intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide: Lacks the methyl group on the benzisoxazole ring.
2-(4-tert-butylphenoxy)-N-(5-methyl-2,1-benzisoxazol-3-yl)acetamide: Lacks the tetrahydro ring structure.
Uniqueness
The presence of the tert-butylphenoxy group and the specific substitution pattern on the benzisoxazole ring make 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C20H26N2O3/c1-13-5-10-17-16(11-13)19(25-22-17)21-18(23)12-24-15-8-6-14(7-9-15)20(2,3)4/h6-9,13H,5,10-12H2,1-4H3,(H,21,23) |
InChI Key |
VGSMOZPHHGGCLP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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